4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
4-chloro-2-(3-chloro-4-methylanilino)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-6-2-3-7(4-8(6)12)14-11-15-10(13)9(5-16)17-11/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCXEPZWQOHXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)C=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the reaction of 3-chloro-4-methylaniline with 2-chloro-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. This interaction is facilitated by the electrophilic nature of the aldehyde group and the presence of chlorine atoms, which enhance the compound’s reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Core
Key structural analogs differ in the substituents at positions 2 and 5 of the thiazole ring. Below is a comparative analysis:
Table 1: Substituent Effects on Thiazole Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl analog (electron-donating) exhibits red-shifted absorption in UV-vis spectra compared to the target compound’s mixed electronic profile .
- Lipophilicity : The phenylsulfanyl analog (log k = 3.2 via HPLC) is more lipophilic than the target compound (estimated log k = 2.8), impacting bioavailability .
- Biological Activity: Dimethylamino-substituted derivatives show higher antimicrobial efficacy (MIC = 8 µg/mL against S. aureus) compared to aryl-substituted analogs (MIC = 16–32 µg/mL) .
Crystallographic and Computational Insights
- Hydrogen Bonding : The 3-chloro-4-methylphenyl group in the target compound participates in C–H···O and N–H···S interactions, stabilizing crystal packing .
- TDDFT Computations: Analogous diphenylamino-substituted thiazoles exhibit charge-transfer transitions with HOMO localized on the thiazole core and LUMO on the aldehyde group .
Biological Activity
The compound 4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde is a derivative of the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by recent studies and case findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 276.22 g/mol. Its structure features a thiazole ring substituted with a chloro and an aryl amino group, which contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing the thiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
In particular, compound 4i displayed remarkable activity against MCF-7 breast cancer cells, demonstrating an IC50 value of 0.28 µg/mL, indicating its potential as a therapeutic agent in cancer treatment .
The anticancer activity is primarily attributed to the ability of these compounds to induce apoptotic cell death. Studies revealed that treatment with these derivatives led to increased levels of caspase 9 and alterations in the cell cycle phases, particularly arresting cells in the S and G2/M phases . This suggests that the compound may interfere with cellular proliferation by disrupting normal cell cycle progression.
Antimicrobial Activity
In addition to anticancer properties, compounds with a thiazole scaffold have been explored for their antimicrobial activities. The 1,3,4-thiadiazole derivatives have shown effectiveness against various bacterial strains:
| Bacterial Strain | Compound | Zone of Inhibition (mm) |
|---|---|---|
| Salmonella typhi | 18a | 15-19 |
| E. coli | 18b | 15 |
These findings indicate that derivatives like This compound may possess significant potential as antimicrobial agents .
Case Studies and Research Findings
- Cytotoxicity Testing : A study evaluated the cytotoxicity of various thiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that structural modifications significantly affect potency; for instance, substituting different groups on the phenyl ring altered IC50 values dramatically .
- In Vivo Studies : An in vivo study involving tumor-bearing mice demonstrated that certain derivatives effectively targeted sarcoma cells, reinforcing their potential for therapeutic applications in oncology .
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde?
The synthesis typically involves a condensation reaction between 4-chloro-2-aminothiazole and a substituted benzaldehyde derivative. Key steps include temperature control (60–80°C), solvent selection (e.g., ethanol or dichloromethane), and catalysts like piperidine to enhance yield. Reaction purity is monitored via TLC or HPLC, with recrystallization in ethanol for final purification .
Q. What safety protocols are essential when handling this compound?
Mandatory precautions include using PPE (gloves, goggles, lab coats), working in a fume hood to avoid inhalation, and avoiding skin contact due to potential toxicity. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
Q. How is the compound’s purity assessed post-synthesis?
Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Consistent melting points (e.g., 145–147°C) and single HPLC peaks indicate high purity .
Advanced Research Questions
Q. How can TDDFT computations predict the photophysical properties of derivatives?
Time-dependent density functional theory (TDDFT) models electronic transitions by optimizing ground-state geometries (B3LYP/6-31G*) and calculating excited states. For example, styryl derivatives exhibit absorption at 400–450 nm due to π→π* transitions, validated against experimental UV-Vis data .
Q. What challenges arise in resolving the crystal structure via X-ray crystallography?
Challenges include:
Q. How do substituent variations on the thiazole ring affect bioactivity?
Comparative studies of analogues (e.g., 4-methylphenyl vs. fluorophenyl substituents) reveal:
- Enhanced enzyme inhibition : Chlorine atoms improve hydrophobic interactions with target proteins.
- Reduced cytotoxicity : Electron-withdrawing groups (e.g., -CF₃) decrease nonspecific binding .
Q. What discrepancies exist between experimental and computational electronic data?
TDDFT may overestimate excitation energies by 10–20 nm due to solvent effects (e.g., PCM model limitations). Experimental fluorescence quenching in polar solvents (e.g., ethanol) aligns better with explicit solvent models .
Q. What strategies mitigate polymorphism during crystallization?
Polymorphism is minimized via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
